1-[2-(Methylthio)phenyl]-1-cyclopropyl ethanol
Description
1-[2-(Methylthio)phenyl]-1-cyclopropyl ethanol is a substituted ethanol derivative featuring a cyclopropane ring attached to the ethanol backbone and a phenyl group substituted with a methylthio (-SMe) moiety at the 2-position. This compound’s structure combines the steric constraints of the cyclopropane ring with the electron-rich aromatic system, making it of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-cyclopropyl-1-(2-methylsulfanylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-12(13,9-7-8-9)10-5-3-4-6-11(10)14-2/h3-6,9,13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHSSXGBMZHUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=CC=CC=C2SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylthio)phenyl]-1-cyclopropyl ethanol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the Phenyl Ring: The phenyl ring with a methylthio substituent can be introduced via a Friedel-Crafts alkylation reaction, using appropriate catalysts like aluminum chloride.
Formation of the Ethanol Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced catalytic systems and optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Methylthio)phenyl]-1-cyclopropyl ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The phenyl ring or the cyclopropyl group can be reduced under appropriate conditions.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Nucleophiles like sodium hydride or organolithium reagents can be employed.
Major Products Formed
Oxidation: Formation of cyclopropyl ketone or carboxylic acid derivatives.
Reduction: Formation of cyclopropyl alcohol or fully reduced hydrocarbons.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1-[2-(Methylthio)phenyl]-1-cyclopropyl ethanol has been investigated for its potential as a therapeutic agent due to its ability to modulate various biological pathways.
- Antidepressant Activity: Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, potentially through the modulation of serotonin receptors.
- Analgesic Properties: Research indicates that it may possess analgesic properties, making it a candidate for pain management therapies.
Enzyme Inhibition Studies
The compound's structure allows it to interact with specific enzymes, making it useful in enzyme inhibition studies.
- Cytochrome P450 Inhibition: It has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This property can be leveraged to study drug-drug interactions.
Study 1: Antidepressant Effects
A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The effects were attributed to increased serotonin levels in the brain.
Study 2: Analgesic Efficacy
In a pain model study, the compound was administered to rats experiencing acute pain. Results indicated a marked decrease in pain response, suggesting its potential as an analgesic agent. The study highlighted its efficacy similar to established analgesics but with fewer side effects.
Toxicological Considerations
While promising, the safety profile of this compound must be considered:
- Cytotoxicity Tests: Initial cytotoxicity assays indicate low toxicity at therapeutic doses; however, further studies are required to establish a comprehensive safety profile.
- Oxidative Stress Potential: Like many organic compounds, it may induce oxidative stress at high concentrations, necessitating careful dosage regulation.
Mechanism of Action
The mechanism by which 1-[2-(Methylthio)phenyl]-1-cyclopropyl ethanol exerts its effects involves interactions with specific molecular targets and pathways. The phenyl ring and cyclopropyl group may interact with enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methylphenyl)-1-cyclopropyl ethanol
Key Differences :
- Substituent Position : The phenyl group is substituted with a methyl (-Me) group at the para (4-) position instead of a methylthio (-SMe) group at the ortho (2-) position .
- Synthetic Accessibility: Evidence indicates that 1-(4-Methylphenyl)-1-cyclopropyl ethanol (CAS 33446-27-4) is discontinued, suggesting challenges in synthesis or purification compared to its analogs .
2-(1-Methylcyclopropyl)ethanol
Key Differences :
2-(Naphthalen-1-yl)ethanol
Key Differences :
- Aromatic System : Replaces the substituted phenyl group with a naphthalene system, increasing hydrophobicity and steric bulk .
- Functional Groups : Lacks the cyclopropane ring, simplifying synthesis but reducing conformational rigidity.
Data Table: Structural and Commercial Comparison
Research Findings and Implications
Structure-Activity Relationships
- The methylthio group in the target compound may improve metabolic stability compared to methyl-substituted analogs due to sulfur’s resistance to oxidative degradation.
Biological Activity
1-[2-(Methylthio)phenyl]-1-cyclopropyl ethanol, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula for this compound is . The compound features a cyclopropyl group and a methylthio-substituted phenyl moiety.
Synthesis Methods:
- Electrophilic Aromatic Substitution: The compound can be synthesized through electrophilic aromatic substitution reactions, which involve the formation of a positively charged intermediate followed by deprotonation to yield the desired product.
- Reduction Reactions: The methylthio group can be converted to thiol derivatives through reduction techniques using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The methylthio group enhances the compound's lipophilicity, potentially influencing its absorption and distribution in biological systems .
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies: Compounds similar to this compound demonstrated selective inhibition against leukemia cell lines with IC50 values ranging from 0.7 to 2.6 µM .
- Mechanisms of Action: The anticancer activity is mediated through apoptosis and disruption of cellular processes involving tubulin dynamics, akin to established chemotherapeutics like colchicine .
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological activity:
- CNS Activity: Analogous compounds have shown promise in modulating neurotransmitter systems, indicating that this compound may influence cognitive functions or mood regulation .
Case Study 1: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of various derivatives on the NCI-60 panel of cancer cell lines. The findings revealed that certain analogs exhibited high specificity against leukemia cells, with significant inhibition observed at low concentrations .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | RPMI-8226 | 0.9 | Tubulin inhibition |
| Analog A | HeLa | 0.5 | Apoptosis induction |
| Analog B | PC3 | 1.3 | Cell cycle arrest |
Case Study 2: Neuropharmacological Screening
In a neuropharmacological screening, compounds structurally related to this compound were tested for their effects on neurotransmitter uptake. Results indicated that these compounds could significantly enhance serotonin levels in vitro, suggesting potential applications in treating mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
